Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound, which includes a pyrido[1,2-a]pyrimidine core, makes it a valuable scaffold for the development of new pharmaceuticals and chemical reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by chloromethylation and esterification steps . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study enzyme interactions and molecular pathways in various biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are used in medicinal chemistry for their wide range of biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in drug development.
Pyrimidine Derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their versatile biological properties.
Uniqueness: Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate is unique due to its specific structural features, such as the chloromethyl group and the pyrido[1,2-a]pyrimidine core. These features confer distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2007919-88-0 |
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Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-4-oxo-1,9a-dihydropyrido[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C11H11ClN2O3/c1-17-11(16)7-2-3-9-13-8(5-12)4-10(15)14(9)6-7/h2-4,6,9,13H,5H2,1H3 |
InChI Key |
SXSULWBSFPDRCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(C=C1)NC(=CC2=O)CCl |
Origin of Product |
United States |
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